molecular formula C11H13FN2 B1380019 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1503466-47-4

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1380019
CAS RN: 1503466-47-4
M. Wt: 192.23 g/mol
InChI Key: YUHQDRMEJIINPM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H13FN2 . It has been used in the synthesis of various antimycobacterial compounds .


Synthesis Analysis

The synthesis of similar compounds involves two processes: construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group, and introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be found in various databases . The compound has a molecular weight of 192.23 g/mol .


Chemical Reactions Analysis

The compound has been used as a starting point for the synthesis of various antimycobacterial compounds . The synthetic route involves the construction of the quinoline ring and the introduction of a fluorine atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.23 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Antibacterial Applications

“1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline” is a type of fluoroquinolone . Fluoroquinolones are known for their antibacterial properties . They inhibit bacterial DNA-gyrase, disrupting DNA supercoiling and causing bacterial cell death . This makes them effective against infections resistant to many other classes of antibacterials .

Antifungal Applications

Fluoroquinolones, including “1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline”, have also been studied for their antifungal properties . They can be used to treat various fungal infections .

Antimicrobial Applications

The antimicrobial activity of fluoroquinolones is well-documented . They are widely prescribed for various infections, including respiratory, gastrointestinal, gynecological infections, sexually transmitted diseases, prostatitis, and skin, bone, and soft tissue infections .

Anticancer Applications

Some fluoroquinolones have shown potential as anticancer agents . For example, derivatives containing the cyclohexyl group in position 2 are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Antiviral Applications

Fluoroquinolones have been investigated for their antiviral properties . They could potentially be used to treat various viral infections .

Anti-HIV Applications

Fluoroquinolones have also been studied for their potential use in the treatment of HIV . They could potentially be used as part of a combination therapy for HIV .

Antidiabetic Applications

Fluoroquinolones have been investigated for their potential use in the treatment of diabetes . They could potentially be used to help regulate blood sugar levels .

Synthesis of Other Drugs

“1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline” can be used as an intermediate in the synthesis of other drugs . For example, it is used in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have been tested for their ability to inhibit the supercoiling activity of DNA gyrase .

properties

IUPAC Name

4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQDRMEJIINPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

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